Cas no 1014046-24-2 (N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
- N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide
- AKOS024649064
- F2447-0164
- N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 1014046-24-2
-
- Inchi: 1S/C16H17N5O4/c1-9-7-12(21(2)20-9)14(22)17-16-19-18-15(25-16)11-6-5-10(23-3)8-13(11)24-4/h5-8H,1-4H3,(H,17,19,22)
- InChI Key: FHZKJWWFXIEGAH-UHFFFAOYSA-N
- SMILES: N1=C(C)C=C(C(NC2=NN=C(C3=CC=C(OC)C=C3OC)O2)=O)N1C
Computed Properties
- Exact Mass: 343.12805404g/mol
- Monoisotopic Mass: 343.12805404g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 104Ų
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2447-0164-2μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-5μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-10μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-20μmol |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-1mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-2mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-3mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-4mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-5mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2447-0164-10mg |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide |
1014046-24-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Introduction to N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS No. 1014046-24-2)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide, identified by its CAS number 1014046-24-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further research and development.
The molecular structure of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide incorporates several key pharmacophoric elements. The presence of a 1,3,4-oxadiazole ring system is particularly noteworthy, as this motif is well-documented for its role in modulating various biological pathways. The 2,4-dimethoxyphenyl substituent further enhances the compound's potential by introducing hydrophobic interactions and electronic effects that can influence its binding affinity and metabolic stability.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the inherent properties of heterocyclic compounds. The pyrazole moiety in N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is particularly interesting, as it has been extensively studied for its anti-inflammatory, antimicrobial, and anticancer activities. The carboxamide functional group at the 5-position of the pyrazole ring adds another layer of complexity, enabling potential interactions with biological targets such as enzymes and receptors.
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 1,3,4-oxadiazole ring typically involves cyclization reactions between appropriate precursors under acidic or basic conditions. Subsequent functionalization steps are then employed to incorporate the 2,4-dimethoxyphenyl group and the carboxamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to achieve high yields and purity levels.
The pharmacological profile of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has been the subject of numerous preclinical studies. These investigations have revealed potential applications in treating various diseases by modulating key biological pathways. For instance, the compound has demonstrated inhibitory activity against certain enzymes involved in inflammation and pain signaling. Additionally, its interaction with specific receptors has been explored for potential therapeutic benefits in neurological disorders.
The use of computational methods has played a crucial role in understanding the binding interactions between N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide and biological targets. Molecular docking studies have provided valuable insights into how the compound interacts with enzymes and receptors at an atomic level. These findings have guided the optimization of its structure to enhance potency and selectivity. Furthermore,the integration of machine learning algorithms has accelerated the process of identifying promising analogs for further development.
In conclusion,N-[5-(2,4-dimethoxyphenyl)-1,3,4-oquadiazol - 2 - yl strong >]-[ 13 - dimethyl - 11 H - pyraz01e - 5 - carboxarnide (CAS No.10140 46 - 24 - 2 ) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities make it a compelling candidate for further research. As our understanding of heterocyclic chemistry continues to evolve,compounds like this one will undoubtedly play a crucial role in the development of novel therapeutic agents. The ongoing exploration of its pharmacological properties promises to yield exciting breakthroughs in medicine and biology. p >
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